p-Benzenedisulfonic acid, 2-((4-((2-((4-(3-((4-amino-3-sulfo-1-anthraquinonyl)amino)-2,4,6-trimethyl-5-sulfoanilino)-6-chloro-s-triazin-2-yl)amino)ethyl)amino)-6-chloro-s-triazin-2-yl)amino)-, tetrasodium salt
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Overview
Description
p-Benzenedisulfonic acid, 2-((4-((2-((4-(3-((4-amino-3-sulfo-1-anthraquinonyl)amino)-2,4,6-trimethyl-5-sulfoanilino)-6-chloro-s-triazin-2-yl)amino)ethyl)amino)-6-chloro-s-triazin-2-yl)amino)-, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, amino, and triazinyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Sulfonation: Introduction of sulfonic acid groups to the benzene ring.
Amination: Addition of amino groups to the anthraquinone structure.
Triazine Formation: Incorporation of triazinyl groups through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of catalysts, specific temperature, and pressure conditions are essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions may convert the compound into different reduced forms.
Substitution: The presence of multiple functional groups allows for various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of complex dyes.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Biomolecular Labeling: Used in labeling biomolecules for detection and analysis.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Industry
Textile Industry: Used in the dyeing and printing of fabrics.
Chemical Manufacturing: Employed in the production of various chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing biological pathways and industrial processes.
Comparison with Similar Compounds
Similar Compounds
p-Benzenedisulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Anthraquinone derivatives: Compounds with similar anthraquinone structures.
Triazinyl compounds: Compounds with similar triazinyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, allowing for diverse applications and reactions.
Properties
CAS No. |
25505-87-7 |
---|---|
Molecular Formula |
C37H28Cl2N12Na4O14S4 |
Molecular Weight |
1155.8 g/mol |
IUPAC Name |
tetrasodium;2-[[4-[2-[[4-[3-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2,4,6-trimethyl-5-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]ethylamino]-6-chloro-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C37H32Cl2N12O14S4.4Na/c1-14-27(43-21-13-23(68(60,61)62)26(40)25-24(21)29(52)18-6-4-5-7-19(18)30(25)53)15(2)31(69(63,64)65)16(3)28(14)45-37-49-33(39)47-35(51-37)42-11-10-41-34-46-32(38)48-36(50-34)44-20-12-17(66(54,55)56)8-9-22(20)67(57,58)59;;;;/h4-9,12-13,43H,10-11,40H2,1-3H3,(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H2,41,44,46,48,50)(H2,42,45,47,49,51);;;;/q;4*+1/p-4 |
InChI Key |
GOHLKFRZIBKBRU-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NCCNC3=NC(=NC(=N3)Cl)NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC5=CC(=C(C6=C5C(=O)C7=CC=CC=C7C6=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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